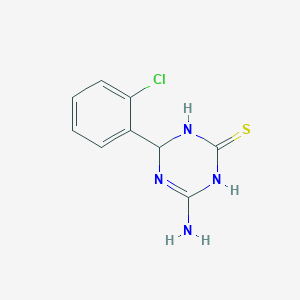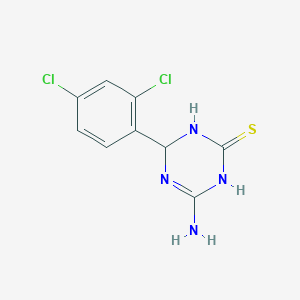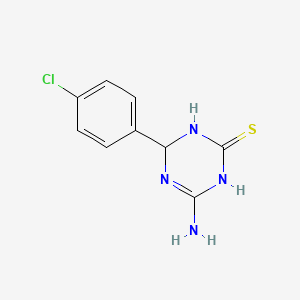
4-Amino-6-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
In general, pyrimidines can be synthesized using a variety of methods. One common method is the Biginelli reaction, which is a three-component reaction between an aldehyde, malononitrile, and a urea constituent .Molecular Structure Analysis
The molecular structure of pyrimidines can be analyzed using various spectroscopic techniques. The experimentally obtained spectroscopic data can be compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis
The reactivity of pyrimidines can be evaluated at DFT/B3LYP/6-31 + (d) level of theory . Hyper-conjugative interaction persisting within the molecules which accounts for the bio-activity of the compound can be evaluated from natural bond orbital (NBO) analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidines can be analyzed using various techniques. This includes evaluating the stability, nature of bonding, and reactivity of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activities
The synthesis of derivatives from the base compound has been investigated for their antibacterial properties. For instance, Mehrotra et al. (2002) studied the synthesis and antibacterial activities of related thiocarbamides, thiosemicarbazides, and Schiff bases derived from the compound, highlighting its potential as a precursor for antibacterial agents ChemInform.
Antioxidant and Antitumor Activities
El-Moneim et al. (2011) explored the compound's derivatives for their antioxidant and antitumor activities, indicating the broader pharmacological potential of these derivatives beyond their microbial activity Indian journal of applied research.
Antimicrobial and Antitumor Synthesis
Further research into the synthesis of fused 1,2,4-triazines has demonstrated their antimicrobial and antitumor agents, suggesting a promising area for developing new therapeutic agents. Abd El-Moneim et al. (2015) specifically synthesized fused 1,2,4-triazine derivatives that exhibited significant in vitro screening results for these applications Research on Chemical Intermediates.
Electrochemical Behavior
The electrochemical behavior of triazine derivatives, including those structurally related to the compound , has been studied in non-aqueous media. This research, conducted by Farzinnejad et al. (2005), focuses on the electroreduction processes of thio-triazine and triazine compounds, providing insights into their potential for electrochemical applications Journal of Electroanalytical Chemistry.
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) and Aurora Kinase A , which play crucial roles in cell cycle regulation and mitosis, respectively.
Mode of Action
Similar compounds have been found to inhibit their targets by binding to the active site, preventing the target proteins from performing their functions . This interaction can lead to changes in cell cycle progression and cellular division.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and mitosis, given the known targets of similar compounds. Inhibition of CDK2 can lead to cell cycle arrest, preventing cells from proliferating . Similarly, inhibition of Aurora Kinase A can disrupt normal mitotic progression, leading to errors in chromosome segregation .
Pharmacokinetics
A study on a similar compound has discussed its pharmacological properties, including its potential for absorption and distribution, as well as its metabolic stability .
Result of Action
The result of the compound’s action would likely be a decrease in cell proliferation due to cell cycle arrest and disruption of mitosis. This could potentially lead to the death of rapidly dividing cells, such as cancer cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-2-(4-chlorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJBIHNWRSQACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2NC(=S)NC(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B3083955.png)
![3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B3083959.png)
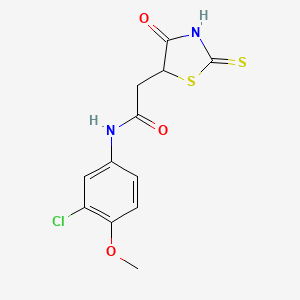

![N-[4-(acetylamino)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083967.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3083973.png)
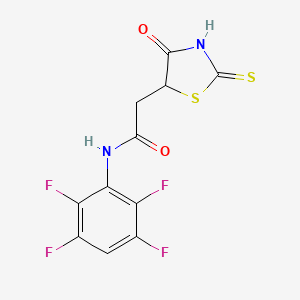
![3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B3083981.png)


![2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3084002.png)
